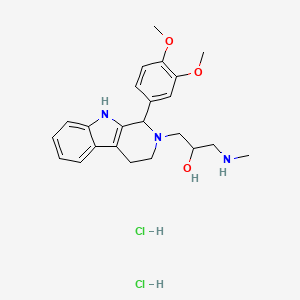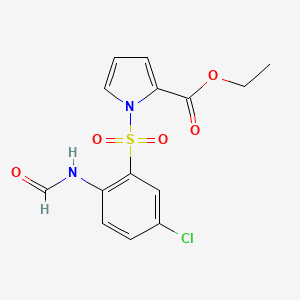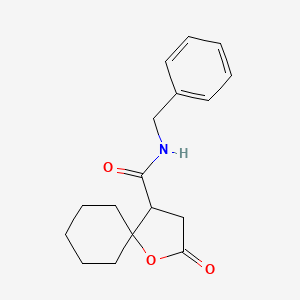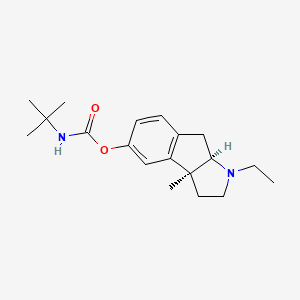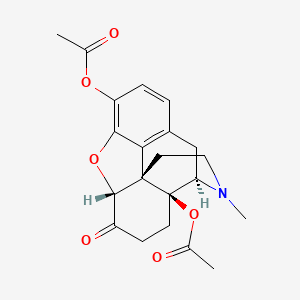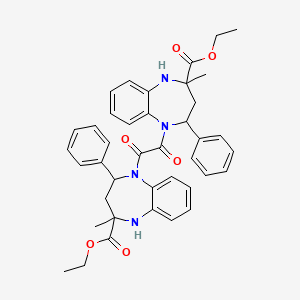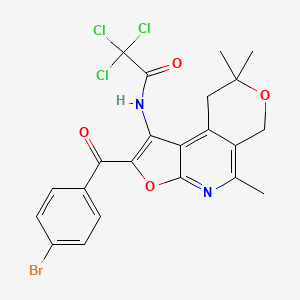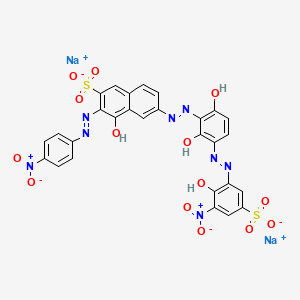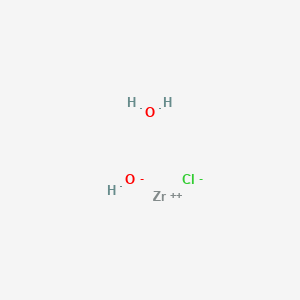
Zirconium chloride hydroxide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium chloride hydroxide monohydrate is a chemical compound with the formula ZrCl(OH)·H2O. It is a zirconium-based compound that finds applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of other zirconium compounds and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium chloride hydroxide monohydrate can be synthesized through several methods. One common method involves the reaction of zirconium oxychloride with water under controlled conditions. The reaction typically occurs at room temperature and involves the gradual addition of water to zirconium oxychloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of zirconium oxychloride as a starting material. The process includes dissolving zirconium oxychloride in water, followed by controlled hydrolysis to obtain the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Zirconium chloride hydroxide monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide (ZrO2).
Reduction: It can be reduced to form zirconium metal.
Substitution: The chloride ions in the compound can be substituted with other anions, such as sulfate or phosphate.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or an oxidizing agent.
Reduction: Often requires the use of reducing agents such as hydrogen gas or metals like magnesium.
Substitution: Involves reacting the compound with acids like sulfuric acid or phosphoric acid.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Reduction: Zirconium metal (Zr)
Substitution: Zirconium sulfate (Zr(SO4)2) or zirconium phosphate (Zr(PO4)2)
Scientific Research Applications
Zirconium chloride hydroxide monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various zirconium compounds and catalysts.
Biology: Employed in the preparation of zirconium-based biomaterials for medical applications.
Medicine: Utilized in the development of dental and orthopedic implants due to its biocompatibility.
Industry: Applied in the production of ceramics, coatings, and refractory materials.
Mechanism of Action
The mechanism of action of zirconium chloride hydroxide monohydrate involves its ability to interact with other chemical species through its zirconium center. The compound can form coordination complexes with various ligands, which can influence its reactivity and applications. In biological systems, zirconium compounds can interact with cellular components, leading to their use in medical applications.
Comparison with Similar Compounds
Similar Compounds
- Zirconium oxychloride (ZrOCl2)
- Zirconium sulfate (Zr(SO4)2)
- Zirconium phosphate (Zr(PO4)2)
Comparison
Zirconium chloride hydroxide monohydrate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions. Compared to zirconium oxychloride, it has additional hydroxide groups that can participate in further chemical transformations. Unlike zirconium sulfate and zirconium phosphate, it contains chloride ions, which can be substituted to form other derivatives.
Properties
CAS No. |
10119-32-1 |
|---|---|
Molecular Formula |
ClH3O2Zr |
Molecular Weight |
161.70 g/mol |
IUPAC Name |
zirconium(2+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/ClH.2H2O.Zr/h1H;2*1H2;/q;;;+2/p-2 |
InChI Key |
QJIKPDGLSZWVFF-UHFFFAOYSA-L |
Canonical SMILES |
O.[OH-].[Cl-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



